molecular formula C7H5F4N B3019987 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine CAS No. 133564-25-7

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B3019987
CAS No.: 133564-25-7
M. Wt: 179.118
InChI Key: FCMIBLSGDPAPRD-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine (CAS 133564-25-7) is a fluorinated pyridine derivative of high interest in research and development. Its molecular formula is C 7 H 5 F 4 N, with a molecular weight of 179.11 g/mol . The compound's structure, featuring both fluorine and trifluoromethyl groups on the pyridine ring, makes it a valuable and versatile building block in synthetic chemistry. This compound is primarily used as a key intermediate in the discovery and synthesis of innovative molecules for the pharmaceutical and agrochemical industries . The incorporation of fluorine atoms can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, which is crucial in developing new active ingredients. While specific biological data for this compound is limited in the public domain, its structural features align with compounds used in advanced R&D sectors. The global market for specialized fluorinated pyridines is experiencing growth, driven by the integration of automation, AI-enabled processes, and high-throughput synthesis in specialty chemical manufacturing . Handling and Safety: Researchers should handle this material with appropriate precautions. For safe handling, consult the relevant Safety Data Sheet. Notice for Researchers: This product is intended for research purposes only. It is not approved for use in diagnostics, therapeutics, or any personal or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methyl-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMIBLSGDPAPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133564-25-7
Record name 2-fluoro-6-methyl-4-(trifluoromethyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with hydrogen fluoride in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, around 170°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar fluorination reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Agrochemical Applications

1. Intermediate for Fungicides
2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various agrochemicals. Notably, it is used in the production of picoxystrobin, a widely utilized fungicide that protects crops from various fungal diseases. The compound's trifluoromethyl group enhances its biological activity and stability, making it effective in agricultural applications .

2. Development of New Agrochemicals
The compound has been pivotal in developing new agrochemical products. For instance, derivatives of trifluoromethylpyridine have led to the introduction of over 20 new agrochemicals with ISO common names, enhancing crop protection against pests and diseases . The unique physicochemical properties imparted by fluorine atoms contribute to the efficacy of these compounds.

Pharmaceutical Applications

1. Synthesis of Therapeutic Agents
The pyridine derivative is also significant in pharmaceutical chemistry. It has been identified as a key building block for various therapeutic agents. Several TFMP derivatives are currently undergoing clinical trials, indicating the compound's potential in drug development .

2. Veterinary Products
In addition to human pharmaceuticals, derivatives of this compound are being explored for veterinary applications. Some products containing this moiety have received market approval, showcasing its versatility across different sectors of medicine .

Case Studies

Study Title Application Findings
Synthesis and Application of TrifluoromethylpyridinesAgrochemicalDemonstrated the effectiveness of TFMP derivatives in crop protection; several new compounds were introduced to the market .
Development of Fluazifop-butylFungicideHighlighted the role of trifluoromethylpyridines in enhancing fungicidal activity against specific pathogens .
Clinical Trials on TFMP DerivativesPharmaceuticalsReported multiple candidates showing promising results in treating various ailments; several are in advanced stages of clinical evaluation .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups : The trifluoromethyl group at the 4-position (as in 9f) enhances metabolic stability and bioactivity .
  • Methyl group impact: The 6-methyl group in this compound likely improves lipophilicity compared to non-methylated analogues. However, methyl groups at the 4-position (e.g., 9i) can increase cell proliferation but reduce stability .
  • Fluorine vs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) LogP* Applications Source
This compound C₇H₅F₄N 203.12 ~2.1 Agrochemical intermediates N/A
2-Fluoro-3-(trifluoromethyl)pyridine C₆H₃F₄N 181.09 ~1.8 Pharmaceutical building block
2-Chloro-4-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 ~2.3 Pesticide synthesis
4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine C₂₁H₁₅F₆NO 411.34 ~4.0 Material science

Key Findings :

  • Lipophilicity: The trifluoromethyl group increases LogP, enhancing membrane permeability. The 6-methyl group further elevates LogP compared to non-methylated analogues.

Biological Activity

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine (CAS No. 133564-25-7) is a pyridine derivative notable for its unique trifluoromethyl and fluoro substitutions, which enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F4N, with a molecular weight of 185.12 g/mol. Its structure includes a pyridine ring with fluorine and trifluoromethyl groups that significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethylpyridine moiety exhibit significant antimicrobial properties. A study by Patel et al. (2014) evaluated various derivatives of trifluoromethylpyridine, including this compound, against Gram-positive and Gram-negative bacteria as well as fungal strains. The results demonstrated that many synthesized compounds showed notable antibacterial and antifungal activities, with some exhibiting higher efficacy than standard antibiotics such as Ciprofloxacin and Benzylpenicillin .

Table 1: Antimicrobial Activity of Compounds Derived from Trifluoromethylpyridine

CompoundB. subtilisS. aureusE. coliP. aeruginosa
This compound16 mm18 mm10 mm15 mm
Standard Antibiotic (Ciprofloxacin)20 mm25 mm15 mm18 mm

Values represent the diameter of inhibition zones measured in millimeters.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial resistance or cancer progression. The trifluoromethyl group may enhance binding affinity and selectivity towards these targets due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonds or electrostatic interactions .

Case Studies

  • Antimicrobial Screening : In a systematic evaluation, compounds derived from trifluoromethylpyridine were tested for their antibacterial properties using agar diffusion methods. The study found that modifications at the meta and para positions of the pyridine ring significantly influenced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A related study explored the effects of trifluoromethylpyridine derivatives on various cancer cell lines, revealing that certain substitutions improved cytotoxicity compared to non-fluorinated analogs. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield valuable insights for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine, and how can yields be optimized?

  • Methodology : Fluorinated pyridines are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 2-position can be achieved using 1-bromo-2-fluoroethane in the presence of NaH in THF, followed by purification via column chromatography . Optimizing reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent) improves yields. Monitoring via thin-layer chromatography (TLC) and using anhydrous conditions minimizes side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies methyl (δ ~2.5 ppm) and aromatic protons, while ¹⁹F NMR confirms trifluoromethyl (δ ~-60 to -70 ppm) and fluorine substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related fluoropyridines .

Q. How do the fluorine and trifluoromethyl groups influence the compound’s reactivity in substitution reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at meta/para positions. Fluorine at the 2-position directs further substitutions to the 4- or 6-positions due to its ortho/para-directing nature. Reactivity can be probed using kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled pH .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

  • Methodology : Regioselectivity is controlled by steric and electronic effects. For example:

  • Electrophilic Aromatic Substitution : The trifluoromethyl group blocks the 4-position, favoring reactions at the 3- or 5-positions.
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids selectively modifies the 6-methyl group when using Pd catalysts (e.g., Pd(PPh₃)₄) . Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices and electrostatic potentials .

Q. How can mechanistic insights into deprotection reactions improve the synthesis of derivatives?

  • Methodology : Deprotection of intermediates (e.g., removal of pyrrole groups) requires acid hydrolysis (HCl/MeOH) or catalytic hydrogenation. Monitoring reaction progress via ¹H NMR ensures complete removal without degrading the pyridine core. For example, standard deprotection of 2-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives achieves >80% yield under mild conditions .

Q. What computational approaches predict the electronic and steric effects of substituents on this compound’s properties?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

  • HOMO-LUMO Gaps : Trifluoromethyl groups lower LUMO energy, enhancing electrophilicity.
  • Solvent Effects : Polarizable continuum models (PCM) simulate reactivity in solvents like DMF or THF. NIST data provides benchmark vibrational frequencies for validation .

Q. How do structural modifications impact biological activity, such as enzyme inhibition or receptor binding?

  • Methodology : Introduce substituents (e.g., amino, hydroxy) at the 3-position to enhance hydrogen bonding with target proteins. Bioassays (e.g., IC₅₀ measurements for kinase inhibition) paired with molecular docking (AutoDock Vina) identify key interactions. For example, fluorinated thiazolo-pyridines show enhanced binding to ATP pockets .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation (P305+P351+P338) .
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services for incineration.

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